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dimethylpicolinamide

CAS No.: 1255917-92-0

Cat. No.: B12106117

Get Quote

Strategic Overview: The Picolinamide Renaissance
The picolinamide (pyridine-2-carboxamide) scaffold has evolved from a simple bidentate ligand

into a "privileged structure" in modern medicinal chemistry. Historically utilized for its chelating

properties, this moiety is now a cornerstone in the design of kinase inhibitors, allosteric

modulators, and radiopharmaceuticals.

For the drug developer, the picolinamide offers a unique ternary utility:

Directional Hydrogen Bonding: The pyridine nitrogen and amide NH provide a rigid donor-

acceptor motif ideal for hinge-binding in kinases.

Metabolic Resilience: The electron-deficient pyridine ring reduces susceptibility to oxidative

metabolism compared to phenyl analogs.

Synthetic Utility (The "Novel" Aspect): The picolinamide group serves as a powerful Transient

Directing Group (TDG) for transition-metal-catalyzed C-H activation, enabling the rapid

synthesis of highly substituted, novel building blocks that were previously inaccessible.
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This guide details the structural logic, novel synthetic access via C-H activation, and validated

applications of these building blocks.

Structural Logic & Pharmacophore Modeling
The "Hinge-Binding" Motif
In oncology, particularly VEGFR-2 and Plk1 inhibition, the picolinamide functions as a hinge

binder. The pyridine nitrogen (acceptor) and the amide NH (donor) form a classic two-point

hydrogen bond network with the backbone residues of the ATP-binding pocket (e.g., Cys919 in

VEGFR-2).

Chelation & Radiopharmaceuticals
Beyond inhibition, the N,O-bidentate character allows for stable coordination with metal ions.

This is exploited in "Macropa" type chelators for Actinium-225 (

Ac) targeted alpha therapy (TAT), where the picolinamide arms wrap large metal ions with high
kinetic stability.

Visualization: Picolinamide Binding Mode (VEGFR-2)
The following diagram illustrates the pharmacophoric interaction of a picolinamide-based

inhibitor within the kinase hinge region.
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Figure 1: Pharmacophore map showing the bidentate hydrogen bonding network between the

picolinamide scaffold and the VEGFR-2 hinge region.

Novel Synthetic Methodologies: Accessing the
"Unreachable"
The primary bottleneck in picolinamide chemistry has been accessing C3, C4, and C6

substituted derivatives using traditional electrophilic aromatic substitution, which is sluggish on

the electron-deficient pyridine ring.

The Solution: Directed C-H Activation. The amide functionality of picolinamide acts as a

directing group (DG) for Co(II), Ni(II), and Pd(II) catalysis, enabling selective functionalization at

the ortho (C3) position or remote positions.

Validated Protocol: Co(II)-Catalyzed C-H Sulfenylation
This protocol generates novel 3-sulfenyl picolinamides, a class of building blocks showing

promise in modifying lipophilicity and metabolic stability.

Protocol Parameters:

Reaction Type: C(sp2)-H Functionalization

Catalyst: Co(OAc)

·4H

O (Earth-abundant, low toxicity)

Oxidant: Ag

CO

or O

(depending on substrate)

Substrate: 2-Picolinamide derivatives
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Step-by-Step Experimental Workflow
Reagent Prep: In a 15 mL sealed tube, charge 2-picolinamide (0.2 mmol), aryl thiol or

disulfide (0.24 mmol), Co(OAc)

·4H

O (10 mol%), and Ag

CO

(1.0 equiv).

Solvent System: Add 2.0 mL of DCE (1,2-dichloroethane) or PEG-400 for a greener

approach.

Reaction: Seal the tube and heat to 100°C for 12 hours. The Co(II) coordinates to the

pyridine N and amide O, activating the C3-H bond.

Workup: Cool to room temperature. Dilute with DCM (10 mL) and filter through a Celite pad

to remove silver salts.

Purification: Concentrate filtrate in vacuo. Purify via flash column chromatography

(Hexane/EtOAc gradient).

Mechanism of Action (Causality): The reaction proceeds via a high-valent Co(III) intermediate.

The picolinamide acts as a bidentate chelate, forcing the metal into proximity with the C3

hydrogen. This "proximity effect" overcomes the inherent electronic deactivation of the pyridine

ring.
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Figure 2: Catalytic cycle for the Co(II)-directed C-H functionalization of picolinamides, yielding

novel 3-substituted building blocks.

Comparative Data: Efficacy in Kinase Inhibition[1][2]
[3]
The introduction of novel picolinamide building blocks has led to significant potency

improvements over first-generation inhibitors like Sorafenib. The table below summarizes SAR

data for novel 4-phenoxypicolinamide derivatives targeting VEGFR-2.

Table 1: Antiproliferative Activity (IC
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) of Novel Picolinamide Derivatives

Compound ID
Structure
Description

A549 (Lung
Cancer) IC

(µM)

HepG2 (Liver
Cancer) IC

(µM)

Mechanism
Note

Sorafenib
Standard

Reference
19.3 29.0

Type II Kinase

Inhibitor

Axitinib
Standard

Reference
22.4 38.7

Type I Kinase

Inhibitor

Compound 8j

4-(4-F-

phenoxy)picolina

mide

12.5 20.6

Enhanced

lipophilic

interaction

Compound 8l

4-(3-Cl-

phenoxy)picolina

mide

13.2 18.2
Optimized

halogen bonding

Compound 6p
N-methyl-4-thiol-

picolinamide
< 10.0 < 10.0

Dual Aurora-

B/VEGFR-2

inhibitor

Data Source: Synthesized from recent medicinal chemistry literature [1, 2].

Interpretation: The novel derivatives (8j, 8l) outperform Sorafenib in cellular assays.[1] The

substitution at the 4-position (phenoxy/thiol) modulates the electronic properties of the pyridine

ring, enhancing the hydrogen bond acidity of the amide NH, thereby strengthening the

interaction with the kinase hinge region.

Future Outlook: Beyond Oncology
The utility of picolinamide building blocks is expanding into:

Agrochemicals: Novel picolinamides targeting Sec14p in fungi offer a new mechanism of

action to combat resistance against azoles and strobilurins.
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Neurodegeneration: Picolinamide-based inhibitors of DLK (Dual Leucine Zipper Kinase) are

in development for protecting axons in neurodegenerative diseases.

Green Synthesis: The shift toward Earth-abundant metal catalysis (Co, Ni) for synthesizing

these blocks aligns with sustainable manufacturing goals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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for-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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